Tributyltin chloride-d27
Overview
Description
Tributyltin chloride-d27 is a deuterated form of tributyltin chloride, an organotin compound with the formula [CD3(CD2)3]3SnCl. It is a colorless liquid that is soluble in organic solvents and is used primarily as a reagent in various chemical reactions .
Preparation Methods
Tributyltin chloride-d27 is synthesized through a redistribution reaction involving stannic chloride and tetrabutyltin. The reaction can be represented as follows :
3(C4H9)4Sn+SnCl4→4(C4H9)3SnCl
This method involves combining stannic chloride and tetrabutyltin under controlled conditions to produce tributyltin chloride .
Chemical Reactions Analysis
Tributyltin chloride-d27 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tributyltin oxide.
Substitution: It can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Hydrolysis: It hydrolyzes to form tributyltin oxide.
Common reagents used in these reactions include stannic chloride and tetrabutyltin. The major products formed from these reactions are tributyltin oxide and other organotin compounds .
Scientific Research Applications
Tributyltin chloride-d27 is used in various scientific research applications, including:
Mechanism of Action
Tributyltin chloride-d27 exerts its effects primarily through interactions with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor γ. These interactions lead to alterations in reproductive, developmental, and metabolic pathways . The compound also promotes myelin debris phagocytosis and remyelination by macrophages .
Comparison with Similar Compounds
Tributyltin chloride-d27 is unique compared to other similar compounds due to its deuterated nature, which makes it useful in specific research applications. Similar compounds include:
Tributyltin chloride: The non-deuterated form, used in similar applications but without the benefits of deuteration.
Triphenyltin chloride: Another organotin compound used in similar chemical reactions.
Dibutyltin dichloride: Used in the synthesis of other organotin compounds.
This compound stands out due to its isotopic labeling, which provides unique advantages in certain analytical and research applications .
Properties
IUPAC Name |
chloro-tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.ClH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1/i3*1D2,2D3,3D2,4D2;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTFWCDSFPMHHS-FMYBXEBSSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[Sn](C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ClSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481426 | |
Record name | Tributyltin chloride-d27 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257647-76-9 | |
Record name | Tributyltin chloride-d27 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | chloro-tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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